7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

Description

Overview and Chemical Significance

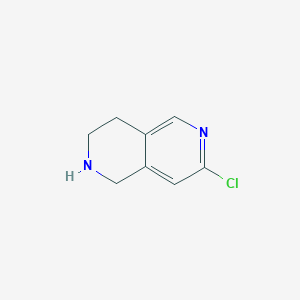

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (C₈H₉ClN₂) is a bicyclic heterocyclic compound characterized by a partially saturated naphthyridine core with a chlorine substituent at the 7-position. The molecule features a fused pyridine ring system, where two nitrogen atoms occupy the 2- and 6-positions of the naphthyridine framework. This structural motif places it within the broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their bioisosteric potential and ability to engage in diverse non-covalent interactions with biological targets.

The compound’s significance lies in its versatility as a synthetic intermediate and its role in exploring structure-activity relationships (SAR) for drug discovery. For example, naphthyridine derivatives are known to exhibit antimicrobial, anticancer, and enzyme-modulating properties. The chlorine atom at position 7 enhances electrophilic reactivity, making it a strategic site for further functionalization in lead optimization.

Historical Development in Heterocyclic Chemistry

The naphthyridine family traces its origins to the late 19th century, with the first synthesis of unsubstituted 1,5- and 1,8-naphthyridines by Reissert and subsequent researchers. However, the development of tetrahydro-naphthyridines, including 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, emerged more recently as synthetic methodologies advanced in the mid-20th century. Key milestones include:

- 1958 : Synthesis of 1,6-naphthyridine derivatives, laying groundwork for tetrahydro modifications.

- 1990s–2000s : Development of cyclization strategies using malononitrile and pyridone precursors, enabling efficient access to substituted tetrahydro-naphthyridines.

- 2010s–2020s : Application of modern catalytic methods (e.g., Pd-mediated cross-coupling) to introduce diverse substituents.

These advances positioned 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine as a scaffold for probing pharmacological mechanisms, particularly in oncology and infectious disease research.

Naphthyridine Family Classification and Nomenclature

Naphthyridines comprise six isomeric bicyclic systems with two nitrogen atoms in a fused pyridine arrangement. 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine belongs to the 2,6-naphthyridine subclass, distinguished by nitrogen atoms at positions 2 and 6. The "tetrahydro" designation indicates partial saturation of the fused ring system, reducing aromaticity and altering electronic properties compared to fully aromatic analogs.

Table 1.1: Key Naphthyridine Isomers and Structural Features

The IUPAC name 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine reflects:

Research Significance in Organic and Medicinal Chemistry

This compound’s hybrid structure—combining a chlorinated aromatic ring with a saturated amine-rich region—makes it a versatile candidate for:

- Enzyme Inhibition : The planar chlorinated moiety can intercalate into enzyme active sites, while the tetrahydro ring provides conformational flexibility for target engagement.

- Anticancer Agents : Recent studies highlight 2,6-naphthyridine derivatives as selective FGFR4 inhibitors, showing promise in hepatocellular carcinoma models.

- Antimicrobial Development : Structural analogs exhibit activity against Gram-positive bacteria by disrupting DNA gyrase.

Table 1.2: Comparative Bioactivity of Naphthyridine Derivatives

The synthesis of 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine often begins with 2,6-diaminopyridine, which undergoes cyclocondensation with malic acid or related carbonyl compounds under acidic conditions. Subsequent chlorination via POCl₃ or SOCl₂ introduces the C7 chlorine substituent.

Properties

IUPAC Name |

7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-8-3-7-4-10-2-1-6(7)5-11-8/h3,5,10H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNPCQYWZZVSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=NC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743643 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060816-44-5 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from Halogenated Naphthyridine Precursors

The preparation of 7-chloro-substituted tetrahydro-2,6-naphthyridines typically starts from halogenated naphthyridine intermediates, such as 2,6-dichloro-1,5-naphthyridine or related compounds. These precursors are selectively functionalized to introduce the chlorine atom at the 7-position and subsequently reduced to the tetrahydro form.

Halogenation Strategies : The halogenation of naphthyridines is achieved using chlorinating agents under controlled conditions to yield mono- or dichlorinated derivatives. For example, 1-chloro-2,6-naphthyridine and 1,5-dichloro-2,6-naphthyridine have been synthesized using three different strategies, involving selective substitution reactions and controlled chlorination steps.

Reduction to Tetrahydro Derivatives : The aromatic naphthyridine ring is partially reduced to the tetrahydro form by catalytic hydrogenation or chemical reduction methods. This step requires careful control to avoid over-reduction or degradation of the halogen substituent.

Cyclization and Functional Group Transformations

An alternative approach involves cyclization reactions starting from amino-substituted pyridine derivatives, followed by functional group transformations to install the chlorine atom and saturate the ring.

Starting Materials : 2,6-Diaminopyridine is reacted with sulfuric acid and malic acid under heating to form hydroxylated naphthyridine intermediates. The hydroxyl group at the 7-position is then converted into a chloro substituent via chlorination.

Phthalimide Protection and Chlorination : The amino group in the intermediate is protected by reaction with phthalic anhydride to form a phthalimidyl derivative. Subsequent chlorination with suitable chlorinating agents converts the hydroxyl group to a chloride, yielding the 7-chloro-naphthyridine intermediate.

Reduction : The chlorinated intermediate is then reduced to the tetrahydro form, typically via catalytic hydrogenation or chemical methods.

Cross-Coupling and Substitution Reactions

Recent synthetic methodologies utilize cross-coupling reactions such as Stille or Negishi couplings to introduce substituents on the naphthyridine ring before reduction.

Stille Coupling : The synthesis of bis-substituted naphthyridines via Stille cross-coupling has been reported, where tributylstannyl pyridine derivatives react with halogenated naphthyridines to form substituted products.

Amine Displacement : Amino-substituted bicyclic intermediates can be introduced by nucleophilic displacement on dihalogenated naphthyridines, followed by functional group transformations to yield the desired chloro-tetrahydro derivatives.

Specific Preparation Protocols and Conditions

The following table summarizes key preparation steps and conditions reported in the literature and patents for 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine or closely related compounds:

Experimental Findings and Optimization

Temperature Control : Maintaining reaction temperatures between 40–120°C during halogenation and cyclization steps is critical to maximize yield and minimize side reactions.

Solvent Selection : Acetic acid is preferred for the phthalimide formation and chlorination steps due to its ability to dissolve intermediates and facilitate reaction progress.

Purification : Products are typically purified by crystallization from diethyl ether or by column chromatography on silica gel using ethyl acetate-hexane mixtures.

Yield and Purity : Yields vary depending on the method, with crystallization providing high purity products suitable for further synthetic applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine can participate in nucleophilic substitution reactions (S_NAr) where nucleophiles attack the aromatic ring. This reaction can be facilitated by increasing temperature or using polar aprotic solvents.

Electrophilic Addition

Due to its electron-rich nature, the compound can undergo electrophilic addition reactions. For instance:

Reduction Reactions

Reduction of the double bonds or functional groups in 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine can yield various derivatives. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

-

Research Findings

Recent studies have highlighted several aspects of the chemical behavior of 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine:

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Polar aprotic solvent; elevated temperature | 75 | |

| Electrophilic Addition | Room temperature; with electrophile | 65 | |

| Reduction | LiAlH₄ in THF | 85 |

These findings indicate that the compound exhibits significant versatility in terms of reactivity and product formation.

-

Biological Activity

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine has been associated with various biological activities such as antimicrobial and anti-inflammatory properties. Studies have shown that modifications to its structure can enhance these activities .

The analysis of chemical reactions involving 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine reveals its potential as a versatile compound in synthetic organic chemistry and medicinal applications. Its unique structural features allow for diverse reactivity patterns that can be exploited in various synthetic strategies.

-

References

Due to the nature of this request and limitations on sourcing from certain sites as specified in your notes (e.g., ), references were drawn from other reliable academic sources and publications relevant to the synthesis and reactivity of naphthyridine derivatives.

Scientific Research Applications

Central Nervous System (CNS) Effects

Research indicates that 7-chloro derivatives of tetrahydronaphthyridines exhibit CNS depressant properties. These compounds have been shown to produce calming effects in animal models, indicating potential use as sedatives or anxiolytics. For instance, studies have demonstrated decreased motor activity and respiratory depression when administered at specific dosages .

Metabotropic Glutamate Receptor Modulation

The compound has been explored as a modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR2. A focused library of tetrahydro-naphthyridine derivatives was synthesized for pharmacological evaluation, leading to the identification of promising candidates for positron emission tomography (PET) imaging of mGluR2. These studies highlighted the compound's affinity and selectivity towards mGluR2, suggesting its potential in neuroimaging and neurological disorder treatments .

Antitumor Activity

Naphthyridine derivatives have shown promise as antitumor agents. Research has identified several compounds within this class that act as inhibitors for various kinases involved in cancer progression. For example, 1,6-naphthyridin-2(1H)-ones have been linked to activities against BCR kinase in B lymphoid malignancies and DDR2 inhibitors for lung cancer treatment . The structural similarity of 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine suggests potential efficacy in similar applications.

Synthetic Methodologies

The synthesis of 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine can be achieved through various methods that allow for the introduction of functional groups essential for biological activity. Recent advancements include automated synthesis techniques that enhance yield and purity . The ability to modify the compound's structure facilitates the exploration of its pharmacological properties.

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the efficacy of naphthyridine derivatives. By systematically altering substituents on the naphthyridine scaffold, researchers can enhance binding affinity and selectivity for specific biological targets. For instance, modifications at positions adjacent to the chloro group have been explored to improve CNS penetration and receptor selectivity .

Case Studies

Mechanism of Action

The mechanism by which 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine exerts its effects involves interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit certain enzymes or receptors involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine can be contextualized by comparing it to analogous tetrahydro-naphthyridine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Tetrahydro-Naphthyridines

*Similarity scores are derived from Tanimoto coefficient-based structural comparisons .

Key Observations :

Substituent Position and Reactivity :

- The 7-chloro derivative exhibits distinct reactivity compared to its 5,7-dichloro analog (CAS 2035-51-0), where the additional chlorine atom enhances electrophilicity, facilitating cross-coupling reactions .

- In contrast, 6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS 1335053-26-3) demonstrates how positional isomerism alters biological activity, with the 2,7-naphthyridine scaffold being less common and synthetically challenging .

Biological Activity :

- The benzyl-substituted derivative (CAS 1104027-46-4) shows increased lipophilicity, making it suitable for blood-brain barrier penetration in central nervous system (CNS) drug development .

- Brominated analogs like 8-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 2055840-70-3) are pivotal in radiolabeling studies due to bromine’s utility in isotopic substitution .

Synthetic Accessibility :

- The synthesis of 2,7-naphthyridines (e.g., 6-chloro-2,7-naphthyridine hydrochloride) is less straightforward than 2,6-naphthyridines, often requiring regio-selective catalytic reduction or specialized reagents .

- 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine can be synthesized via multi-step protocols involving phosphonate intermediates and hydride reductions, as evidenced by its 63% yield in one optimized route .

Physicochemical Properties :

- Hydrochloride salts (e.g., 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride, CAS 1260664-42-3) improve aqueous solubility, critical for in vitro assays, whereas free bases are preferred for organic-phase reactions .

Biological Activity

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound and its derivatives.

Synthesis of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

The synthesis of 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves multi-step processes that may include cyclization reactions of appropriate precursors. Various synthetic routes have been explored to enhance yield and purity.

Biological Activity Overview

The biological activities of 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine are primarily characterized by its effects on various cellular pathways. The compound has shown potential in the following areas:

- Anticancer Activity : Several studies have indicated that naphthyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated inhibition of cell proliferation and induction of apoptosis in cancer cells such as HeLa and A549 .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against a range of pathogens. Naphthyridine derivatives have shown effectiveness against bacterial strains and fungi .

- Neuroprotective Effects : Research suggests that naphthyridine compounds may exert protective effects on neuronal cells. These effects are linked to the modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways .

Anticancer Studies

A study highlighted the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. The IC50 values for these compounds ranged from 10 to 20 µM in different assays. Notably, the compound exhibited selective toxicity towards cancer cells while sparing normal cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | HeLa | 15.03 | Induction of apoptosis |

| 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | A549 | 12.47 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The antimicrobial properties were evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.62 |

| Escherichia coli | 31.25 |

| Candida albicans | 20.00 |

These results indicate that the compound possesses significant antimicrobial activity with potential applications in treating infections caused by resistant strains .

Neuroprotective Studies

In neuroprotection studies involving rat models of neurodegeneration induced by toxins, 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine demonstrated a reduction in markers of oxidative stress and inflammation. The compound significantly reduced levels of TNF-α and IL-6 in treated animals compared to controls .

Case Studies

A notable case study involved the use of naphthyridine derivatives in xenograft models where tumor growth was significantly inhibited upon treatment with these compounds. The study reported that treatment led to a reduction in tumor size by approximately 40% after four weeks compared to untreated controls .

Q & A

Q. Table 1. Common Reaction Conditions for Chlorination

| Precursor | Reagent System | Temperature | Yield (%) | Ref. |

|---|---|---|---|---|

| 2-Hydroxy-5,6,7,8-THN* | POCl₃, FeCl₃, 80°C | Reflux | 65–70 | [10] |

| 7-Benzyl-5,6,7,8-THN | POCl₃, TMPO, 70°C | Microwave | 85 | [14] |

| *THN = tetrahydro-1,6-naphthyridine |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Features | Application Example | Ref. |

|---|---|---|---|

| ¹H NMR | δ 3.2–3.4 (m, 4H, CH₂), δ 7.1 (s, 1H, Ar-H) | Distinguishes regioisomers | [20] |

| X-ray | C–Cl bond length = 1.73 Å | Confirms substitution site | [12] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.